Ethanamine, 2-(aminooxy)-N,N-diethyl-
Description
Ethanamine, 2-(aminooxy)-N,N-diethyl- is a tertiary amine derivative featuring an aminooxy (-ONH₂) functional group at the β-position of the ethanamine backbone, with diethyl substituents on the nitrogen atom. This compound belongs to a class of aminooxy-containing amines, which are pivotal in oximation reactions—chemical processes critical for carbonyl group detection in analytical chemistry (e.g., environmental monitoring and mass spectrometry) . The aminooxy group enables nucleophilic attack on carbonyl carbons, forming stable oxime adducts. The diethyl substitution on the nitrogen enhances solubility in organic solvents and modulates steric and electronic effects during reactions .
Properties
CAS No. |
6006-10-6 |
|---|---|
Molecular Formula |
C6H16N2O |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
O-[2-(diethylamino)ethyl]hydroxylamine |
InChI |
InChI=1S/C6H16N2O/c1-3-8(4-2)5-6-9-7/h3-7H2,1-2H3 |
InChI Key |
HDHCLUGKRJBUBL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCON |
Canonical SMILES |
CCN(CC)CCON |
Other CAS No. |
6006-10-6 |
Synonyms |
O-beta-diethylaminoethylhydroxylamine O-beta-diethylaminoethylhydroxylamine dihydrochloride O-DEAEHA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Kinetics
- Aminooxy Derivatives: Ethanamine, 2-(aminooxy)-N,N-diethyl- exhibits moderate reactivity with aldehydes (e.g., propanal) compared to quaternary ammonium analogs like ATM. The absence of a permanent positive charge reduces electrophilic activation but improves membrane permeability in biological systems . ATM (quaternary ammonium) reacts 3–5× faster with α,β-unsaturated aldehydes (e.g., acrolein) due to charge-assisted stabilization of the transition state .
- Thioether vs. Aminooxy: The thioether analog (CPTA) shows negligible oximation capacity due to sulfur’s lower nucleophilicity compared to the aminooxy group. Instead, it acts as a plant growth regulator via redox modulation .
Physicochemical Properties
- Lipophilicity: Gravitole (logP ≈ 3.2) is more lipophilic than the aminooxy derivative (logP ≈ 1.8) due to its allylphenoxy substituent, enhancing its interaction with hydrophobic biological targets . Etazene (logP ≈ 4.1) demonstrates high blood-brain barrier penetration, attributed to its benzimidazole and aryl groups .
- Thermodynamic Stability: Density functional theory (DFT) studies suggest that aminooxy compounds with bulkier substituents (e.g., diethyl vs. dimethyl) exhibit higher conformational stability due to reduced steric strain .
Analytical Chemistry
- Ethanamine, 2-(aminooxy)-N,N-diethyl- is utilized in FT-ICR mass spectrometry for soft ionization of carbonyl adducts. Its diethyl groups minimize unwanted adduct fragmentation, improving detection limits for trace aldehydes in exhaled breath analysis .
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